4-Hydroxyphenyl 4-methoxybenzoate
Description
4-Hydroxyphenyl 4-methoxybenzoate (1C2B-OH) is a phenolic ester synthesized via esterification of 4-methoxybenzoic acid derivatives. Its structure features a hydroxyl group on the phenyl ring and a methoxy-substituted benzoate ester (Figure 1), contributing to its unique physicochemical properties. The compound is typically obtained in moderate yields (~41.2%) and exhibits a melting point of 160.7°C, as confirmed by IR spectroscopy (C=O stretch at 1711 cm⁻¹, -OH at 3441 cm⁻¹) . It is part of a homologous series of esters with varying alkoxy chain lengths (e.g., ethoxy, propoxy), which are studied for their phase transition behaviors and structural characteristics in materials science .
Properties
CAS No. |
28099-28-7 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(4-hydroxyphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C14H12O4/c1-17-12-6-2-10(3-7-12)14(16)18-13-8-4-11(15)5-9-13/h2-9,15H,1H3 |
InChI Key |
GVPRUTCPBVXLJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Esters
| Compound | Yield (%) | m.p. (°C) | IR C=O (cm⁻¹) | IR -OH (cm⁻¹) |
|---|---|---|---|---|
| 4-Hydroxyphenyl benzoate | 46.2 | 167.4 | 1714 | 3455 |
| This compound | 41.2 | 160.7 | 1711 | 3441 |
| 4-Hydroxyphenyl 4-ethoxybenzoate | 43.9 | 165.9 | 1700 | 3368 |
Substituted Benzoate Esters
Methyl 4-Methoxybenzoate
Methyl 4-methoxybenzoate (methyl anisate) shares the methoxybenzoate backbone but lacks the hydroxyphenyl group. It is widely used as a pharmaceutical intermediate and flavoring agent due to its fruity odor .
Ethyl 4-Methoxybenzoate
Ethyl 4-methoxybenzoate (ethyl anisate) features an ethyl ester group instead of hydroxyphenyl. It has a sweet, anise-like odor and is used in fragrances. Its molecular weight (180.2 g/mol) and liquid state contrast with 1C2B-OH’s crystalline solid form .
4-Pentylphenyl 4-Methoxybenzoate
This derivative substitutes the hydroxyphenyl group with a pentylphenyl chain, resulting in a pale yellow crystalline powder.
Thermal and Functional Differences
- Thermal Stability : 1C2B-OH’s melting point (160.7°C) is lower than OC2B-OH (167.4°C) due to reduced hydrogen bonding from methoxy substitution .
- Solubility : The hydroxyphenyl group in 1C2B-OH enhances polarity compared to alkyl esters (e.g., ethyl anisate), impacting solubility in organic vs. aqueous media.
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